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molecular formula C8H6BrFO B3051213 2-Bromo-2-fluoro-1-phenylethanone CAS No. 321-75-5

2-Bromo-2-fluoro-1-phenylethanone

Cat. No. B3051213
M. Wt: 217.03 g/mol
InChI Key: CBLLCYODFDSRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528399

Procedure details

To a solution of 2.76 g of 2-fluoroacetophenone in 50 ml of ether is added dropwise over 30 minutes a solution of 3.2 g of bromine in 10 ml of chloroform. Evaporation of the reaction mixture under reduced pressure affords α-bromo-2-fluoroacetophenone.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:11]Br>CCOCC.C(Cl)(Cl)Cl>[Br:11][CH:2]([F:1])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
FCC(=O)C1=CC=CC=C1
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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